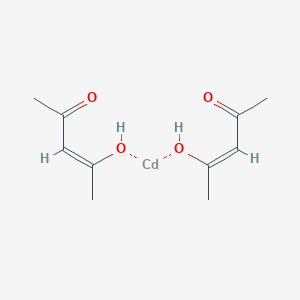

Cadmium acetylacetonate

Vue d'ensemble

Description

Synthesis Analysis

Cadmium acetylacetonate can be synthesized through electrochemical methods, involving the electrochemical oxidation of cadmium in the presence of acetylacetonate ligands. These processes lead to the formation of complexes that have been used as precursors for the deposition of cadmium sulfide thin films or nanoparticles by methods such as aerosol-assisted chemical vapor deposition (AACVD) or thermolysis in oleylamine (Ramasamy et al., 2009).

Molecular Structure Analysis

The molecular structure of cadmium acetylacetonate complexes has been characterized by X-ray crystallography, revealing their coordination geometry and bonding arrangements. For instance, studies have shown the formation of dimeric molecules and the coordination of cadmium ions in octahedral geometries with acetylacetonate and other ligands (Wojnowski et al., 1992).

Chemical Reactions and Properties

Cadmium acetylacetonate participates in metal exchange reactions with other metal ions, illustrating its reactivity and potential applications in material synthesis. These reactions have been monitored using techniques like ion-selective electrodes, highlighting the complex's reactivity with ions like Cu(II) and Zn(II) (Fujiyoshi & Katayama, 1995).

Applications De Recherche Scientifique

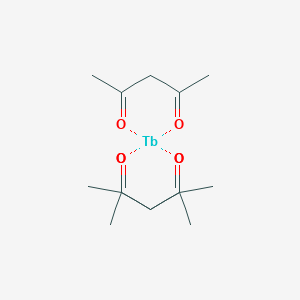

Metal Acetylacetonates in Organic Syntheses and Catalysis

- Scientific Field: Organic Syntheses and Catalysis .

- Application Summary: Metal acetylacetonates, including Cadmium acetylacetonate, are used as precursors for nanoparticle research, polymer science, and catalysis . They play a significant role in various catalytic reactions .

- Methods of Application: The acetylacetonate anion complexes bond each oxygen atom to the metallic cation to form a chelate ring . This property makes acetylacetonates useful in various catalysts and catalytic reagents for organic synthesis .

- Results or Outcomes: The role of metal enolates as catalysts in important organic reactions such as oligomerisation, polymerisation, hydrogenation, isomerisation of olefins, hydrosilylation of alkynes and coupling of organic halides is well recognized .

Metal Acetylacetonates in Nanoparticle Research

- Scientific Field: Nanoparticle Research .

- Application Summary: Metal acetylacetonates serve as precursors for nanoparticle research . They are used in the fabrication of various shapes of carbon nanostructures .

- Methods of Application: The fabrication of carbon nanostructures is achieved via the use of chemical vapor deposition (CVD) and laser evaporation techniques .

- Results or Outcomes: The application of metal acetylacetonates in nanoparticle research has contributed to the development of new materials and technologies .

Metal Acetylacetonates in Organic Syntheses and Catalysis

- Scientific Field: Organic Syntheses and Catalysis .

- Application Summary: Metal acetylacetonates, including Cadmium acetylacetonate, are used as precursors for nanoparticle research, polymer science, and catalysis . They play a significant role in various catalytic reactions .

- Methods of Application: The acetylacetonate anion complexes bond each oxygen atom to the metallic cation to form a chelate ring . This property makes acetylacetonates useful in various catalysts and catalytic reagents for organic synthesis .

- Results or Outcomes: The role of metal enolates as catalysts in important organic reactions such as oligomerisation, polymerisation, hydrogenation, isomerisation of olefins, hydrosilylation of alkynes and coupling of organic halides is well recognized .

Metal Acetylacetonates in Nanoparticle Research

- Scientific Field: Nanoparticle Research .

- Application Summary: Metal acetylacetonates serve as precursors for nanoparticle research . They are used in the fabrication of various shapes of carbon nanostructures .

- Methods of Application: The fabrication of carbon nanostructures is achieved via the use of chemical vapor deposition (CVD) and laser evaporation techniques .

- Results or Outcomes: The application of metal acetylacetonates in nanoparticle research has contributed to the development of new materials and technologies .

Metal Acetylacetonates as NMR Shift Reagents

- Scientific Field: Nuclear Magnetic Resonance Spectroscopy .

- Application Summary: Metal acetylacetonates, including Cadmium acetylacetonate, are used as NMR "shift reagents" . They help in the resolution of NMR spectra by inducing shifts in the resonant frequencies of certain nuclei in the molecule .

- Methods of Application: The shift reagent is added to the NMR sample, and it interacts with the target nuclei, causing a shift in the resonant frequency .

- Results or Outcomes: The use of shift reagents can greatly enhance the resolution of NMR spectra, making it easier to interpret the structure of complex molecules .

Metal Acetylacetonates in Industrial Hydroformylation Catalysts

- Scientific Field: Industrial Chemistry .

- Application Summary: Metal acetylacetonates are used as precursors to industrial hydroformylation catalysts . Hydroformylation is a process used in the industrial production of aldehydes from alkenes .

- Methods of Application: In hydroformylation, a metal acetylacetonate catalyst facilitates the addition of a formyl group (CHO) and a hydrogen atom to a carbon-carbon double bond .

- Results or Outcomes: The hydroformylation process is widely used in the industrial production of aldehydes, which are key intermediates in the production of a variety of chemicals .

Safety And Hazards

Cadmium acetylacetonate is harmful if swallowed, in contact with skin, or if inhaled . It is suspected of causing cancer and damaging fertility or the unborn child . It may cause damage to organs (Kidney, Bone) through prolonged or repeated exposure . It is very toxic to aquatic life with long-lasting effects .

Orientations Futures

The global Cadmium Acetylacetonate market size was valued at USD XX.X Million in 2023 and is expected to reach USD XX.X Million by 2031, growing at an XX.X% CAGR from 2024 to 2031 . The increasing demand for Cadmium Acetylacetonate in industries such as healthcare, automotive, and consumer electronics is driving this growth . Technological advancements, including the development of more efficient and cost-effective Cadmium Acetylacetonate, are also contributing to this growth .

Propriétés

IUPAC Name |

cadmium;(Z)-4-hydroxypent-3-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C5H8O2.Cd/c2*1-4(6)3-5(2)7;/h2*3,6H,1-2H3;/b2*4-3-; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFWWQOLXBCJYKI-FDGPNNRMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Cd] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.[Cd] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16CdO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cadmium acetylacetonate | |

CAS RN |

14689-45-3 | |

| Record name | Bis(pentane-2,4-dionato-O,O')cadmium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.195 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

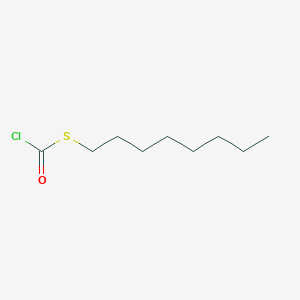

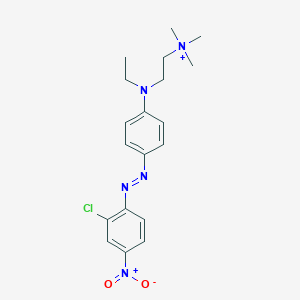

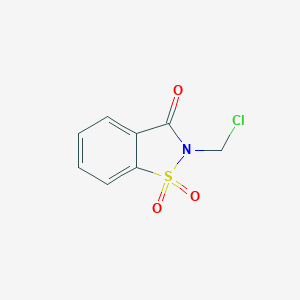

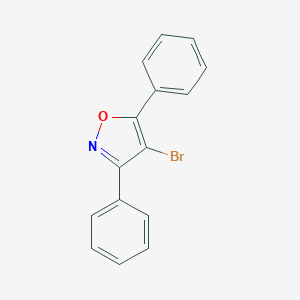

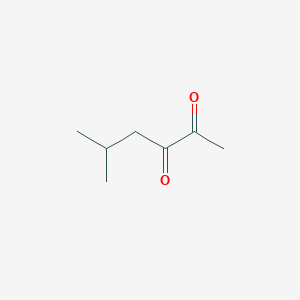

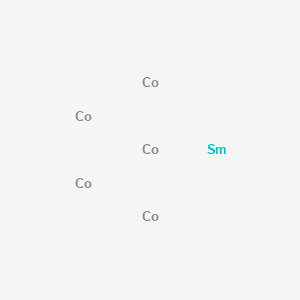

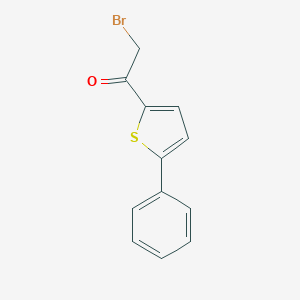

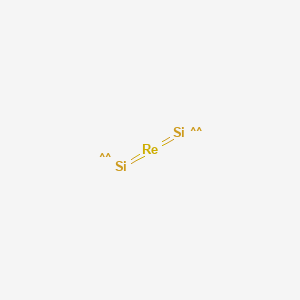

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3S,8S,9S,10R,13R,14S,17R)-17-[(E,2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-3-methoxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B78881.png)